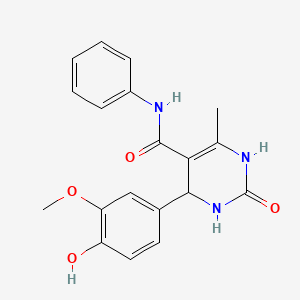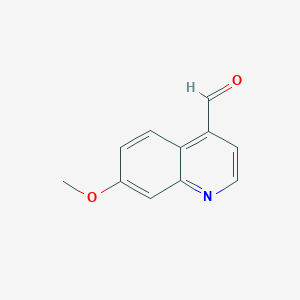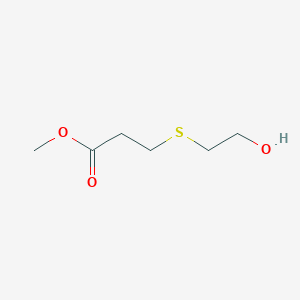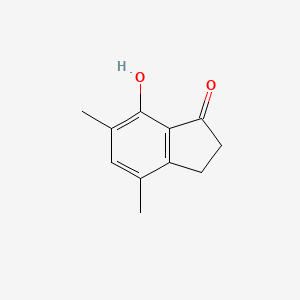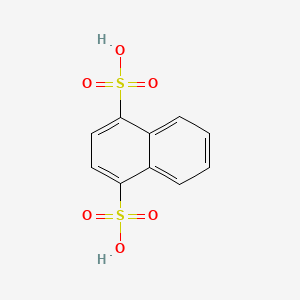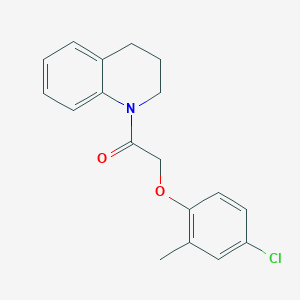
Tris-hydroxymethyl-methyl-ammonium
Overview
Description
Tris-Hydroxymethyl-Methyl-Ammonium, also known as Tris(hydroxymethyl)aminomethane, is an organic compound with the molecular formula C₄H₁₂NO₃. It is widely used in biochemistry and molecular biology as a buffering agent due to its ability to maintain a stable pH in solutions. This compound is particularly valuable in the preparation of buffer solutions such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), which are essential for nucleic acid electrophoresis .
Preparation Methods
Tris-Hydroxymethyl-Methyl-Ammonium can be synthesized through a two-step reaction process:
Formation of Tris-Hydroxymethyl-Nitromethane: This intermediate is produced by reacting nitromethane with formaldehyde.
Reduction to this compound: The intermediate is then reduced using hydrogen in the presence of a catalyst to yield this compound.
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Tris-Hydroxymethyl-Methyl-Ammonium undergoes various chemical reactions, including:
Condensation Reactions: The primary amine group in this compound can react with aldehydes to form Schiff bases.
Complexation with Metal Ions: It can form complexes with metal ions, which is useful in various biochemical applications.
Buffering Reactions: As a weak base, it can neutralize acids and maintain pH stability in solutions.
Common reagents used in these reactions include aldehydes for condensation and metal salts for complexation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris-Hydroxymethyl-Methyl-Ammonium has a wide range of applications in scientific research:
Biochemistry and Molecular Biology: It is extensively used as a buffering agent in various biochemical assays, including enzyme studies and nucleic acid electrophoresis.
Medicine: It is used in the formulation of certain medications, such as those for treating metabolic acidosis.
Industrial Applications: It serves as an intermediate in the synthesis of surfactants, vulcanization accelerators, and pharmaceuticals.
Mechanism of Action
The buffering action of Tris-Hydroxymethyl-Methyl-Ammonium is due to its ability to donate or accept protons, thereby stabilizing the pH of the solution. It interacts with hydrogen ions (H⁺) in acidic conditions and hydroxide ions (OH⁻) in basic conditions, maintaining a stable pH within the physiological range (pH 7-9) . Additionally, it can form complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Tris-Hydroxymethyl-Methyl-Ammonium is unique due to its optimal pKa value of 8.1, making it highly effective for buffering in the physiological pH range . Similar compounds include:
2-Amino-2-Hydroxymethyl-1,3-Propanediol: Another buffering agent with similar properties but different molecular structure.
Tromethamine: Used in medical applications for treating metabolic acidosis.
These compounds share similar buffering capabilities but differ in their specific applications and molecular interactions.
Properties
CAS No. |
14433-29-5 |
|---|---|
Molecular Formula |
C4H12NO3+ |
Molecular Weight |
122.14 g/mol |
IUPAC Name |
tris(hydroxymethyl)-methylazanium |
InChI |
InChI=1S/C4H12NO3/c1-5(2-6,3-7)4-8/h6-8H,2-4H2,1H3/q+1 |
InChI Key |
DRDCQJADRSJFFD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](CO)(CO)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

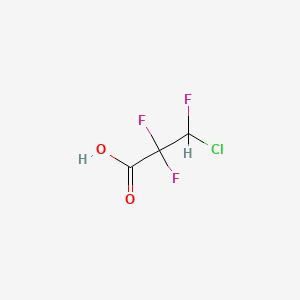
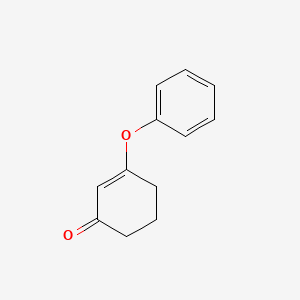
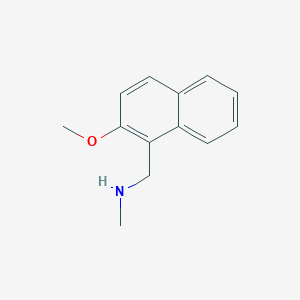
![(3R)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B8782667.png)
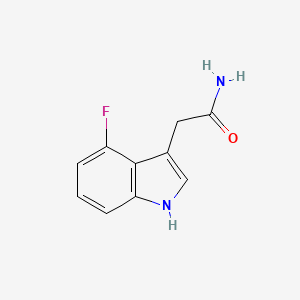
![1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one](/img/structure/B8782690.png)
